Degarelix-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

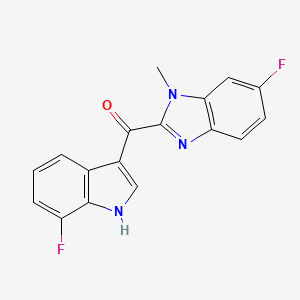

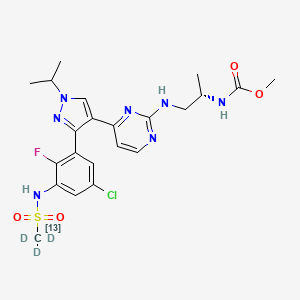

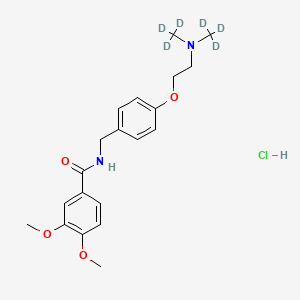

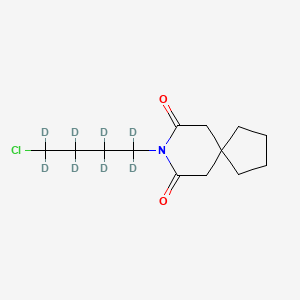

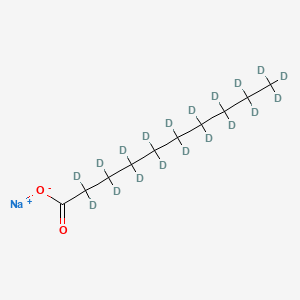

Degarelix-d7 is a deuterium-labeled version of Degarelix, a competitive and reversible gonadotropin-releasing hormone receptor antagonist. Degarelix is primarily used in the treatment of advanced hormone-dependent prostate cancer. The incorporation of stable heavy isotopes like deuterium into drug molecules is often used as tracers for quantitation during the drug development process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Degarelix-d7 involves the incorporation of deuterium into the Degarelix molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the selective replacement of hydrogen atoms with deuterium in the Degarelix molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. This involves the use of high-purity deuterated reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully controlled to maintain the integrity of the deuterium label and to minimize the formation of impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Degarelix-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the peptide bonds and side chains.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized peptide fragments, while reduction reactions may result in reduced peptide bonds. Substitution reactions can yield modified this compound molecules with different functional groups .

Applications De Recherche Scientifique

Degarelix-d7 has several scientific research applications, including:

Chemistry: Used as a tracer in the study of chemical reactions and mechanisms involving Degarelix.

Biology: Employed in biological studies to track the metabolism and distribution of Degarelix in biological systems.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Degarelix in the body.

Industry: Applied in the development and optimization of Degarelix-based therapies and formulations .

Mécanisme D'action

Degarelix-d7 exerts its effects by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to a rapid suppression of testosterone production. The reduction in testosterone levels slows the growth and reduces the size of hormone-dependent prostate cancers. The molecular targets involved in this mechanism include the gonadotropin-releasing hormone receptors and the downstream signaling pathways that regulate hormone secretion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Leuprolide: Another gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer.

Goserelin: A similar compound that acts as a gonadotropin-releasing hormone agonist.

Triptorelin: Another gonadotropin-releasing hormone agonist used for similar indications.

Uniqueness of Degarelix-d7

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium label allows for precise tracking and quantitation of the compound in various studies. Additionally, this compound has a rapid onset of action and does not cause the initial testosterone surge associated with some other gonadotropin-releasing hormone agonists .

Propriétés

Formule moléculaire |

C82H103ClN18O16 |

|---|---|

Poids moléculaire |

1639.3 g/mol |

Nom IUPAC |

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4,5,5,5-tetradeuterio-1-oxo-4-(trideuteriomethyl)pentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |

InChI |

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1/i1D3,2D3,45D |

Clé InChI |

MEUCPCLKGZSHTA-RBUNNTHDSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)C([2H])([2H])[2H] |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)